2-(2,5-Dimethyl-1,3-thiazol-4-yl)-1-[4-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]ethanone
Description
2-(2,5-Dimethyl-1,3-thiazol-4-yl)-1-[4-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]ethanone is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a piperidine ring, and a fluoropyridine moiety, making it a unique structure with diverse chemical properties.
Properties
IUPAC Name |
2-(2,5-dimethyl-1,3-thiazol-4-yl)-1-[4-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2S/c1-11-15(20-12(2)24-11)10-16(22)21-8-5-13(6-9-21)23-17-14(18)4-3-7-19-17/h3-4,7,13H,5-6,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKDSPQGUZZPLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C)CC(=O)N2CCC(CC2)OC3=C(C=CC=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethyl-1,3-thiazol-4-yl)-1-[4-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]ethanone typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the piperidine and fluoropyridine groups. Common reagents used in these reactions include thionyl chloride, piperidine, and fluoropyridine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethyl-1,3-thiazol-4-yl)-1-[4-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoropyridine moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions, such as:
Oxidation: Mild to moderate temperatures and acidic or basic environments.
Reduction: Low temperatures and inert atmospheres to prevent unwanted side reactions.
Substitution: Elevated temperatures and the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2,5-Dimethyl-1,3-thiazol-4-yl)-1-[4-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]ethanone has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethyl-1,3-thiazol-4-yl)-1-[4-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-Dimethyl-1,3-thiazol-4-yl)-1-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]ethanone
- 2-(2,5-Dimethyl-1,3-thiazol-4-yl)-1-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]ethanone
Uniqueness
Compared to similar compounds, 2-(2,5-Dimethyl-1,3-thiazol-4-yl)-1-[4-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]ethanone exhibits unique properties due to the presence of the fluorine atom. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
